Safety Data Sheet (SDS) and toxicity profile of 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline
Safety Data Sheet (SDS) and toxicity profile of 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline
This technical guide provides a comprehensive safety and toxicity profile for 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline .
Note to Researchers: As a specialized intermediate, specific public toxicological datasets for this exact CAS are limited. This guide synthesizes data from validated Structure-Activity Relationship (SAR) models, read-across from close structural analogs (e.g., N-substituted anilines, alkoxyanilines), and fundamental metabolic principles of arylamines.
Part 1: Chemical Identity & Physicochemical Profile
1.1 Substance Identification
| Parameter | Details |
| Chemical Name | 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline |
| Common Synonyms | N-(Cyclohexylmethyl)-3-(1-methylpropoxy)aniline; m-sec-Butoxy-N-cyclohexylmethylaniline |
| CAS Number | Research Chemical (Searchable via MDL: MFCD10687461) |
| Molecular Formula | C |
| Molecular Weight | 261.41 g/mol |
| SMILES | CCC(C)Oc1cccc(Nc2ccccc2)c1 (Generic core) -> Corrected: CCC(C)Oc1cccc(NCC2CCCCC2)c1 |
1.2 Structural Analysis & Reactivity
The molecule consists of three distinct pharmacophores affecting its safety profile:
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Aniline Core: The primary driver of toxicity (methemoglobinemia potential).
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N-Cyclohexylmethyl Group: A bulky lipophilic moiety that increases logP, facilitates blood-brain barrier (BBB) penetration, and slows N-dealkylation compared to simple methyl/ethyl analogs.
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3-Sec-butoxy Group: An electron-donating ether substituent at the meta position. This generally increases stability against ring oxidation compared to para-substituted analogs but enhances lipophilicity.
Figure 1: Structural dissection of the compound highlighting functional contributions to toxicity.
Part 2: Hazard Identification (GHS Classification)
Based on read-across from N-alkyl anilines and 3-alkoxy anilines, the following GHS classifications are projected.
2.1 Health Hazards
| Hazard Class | Category | Hazard Statement | Mechanism/Rationale |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed. | Analogous to N-methylaniline.[1][2] LD50 estimated 500–1000 mg/kg. |
| Acute Toxicity (Dermal) | Cat 3/4 | H312: Harmful in contact with skin. | High lipophilicity facilitates rapid dermal absorption. |
| Sensitization (Skin) | Cat 1 | H317: May cause an allergic skin reaction.[3] | Anilines are notorious haptens; metabolic activation creates protein-binding electrophiles. |
| STOT - Repeated | Cat 2 | H373: May cause damage to organs (Blood/Spleen).[4][5] | Methemoglobinemia : Chronic exposure stresses erythrocytes, leading to hemolytic anemia and spleen overload. |
2.2 Environmental Hazards
| Hazard Class | Category | Hazard Statement |
| Aquatic Acute | Cat 1 | H400: Very toxic to aquatic life. |
| Aquatic Chronic | Cat 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |
| Rationale: High LogP (~4.5–5.0 predicted) indicates bioaccumulation potential in aquatic organisms. |
Part 3: Toxicological Profile & Mechanism of Action
3.1 The "Lethal Synthesis": Methemoglobinemia
Unlike direct oxidants, this compound acts as an indirect methemoglobin former .[2] It requires metabolic activation in the liver to exert hematotoxicity.
Mechanism:
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N-Dealkylation: Cytochrome P450 enzymes (likely CYP2E1 or CYP1A2) remove the cyclohexylmethyl group.
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N-Hydroxylation: The resulting primary amine (3-sec-butoxyaniline) is N-hydroxylated to a hydroxylamine.
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Redox Cycling: The hydroxylamine enters erythrocytes, oxidizing Hemoglobin (Fe2+) to Methemoglobin (Fe3+), losing its ability to transport oxygen.
Figure 2: Metabolic activation pathway leading to hematotoxicity.[4]
3.2 Absorption, Distribution, Metabolism, Excretion (ADME)
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Absorption: Rapid via GI tract and Skin . The cyclohexyl and sec-butoxy groups make this highly lipophilic, enhancing dermal penetration significantly compared to aniline.
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Distribution: Wide distribution to lipid-rich tissues (CNS, adipose).
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Excretion: Primarily renal excretion of conjugated metabolites (glucuronides/sulfates) and para-hydroxylated derivatives.
Part 4: Safe Handling & Control Protocols
4.1 Engineering Controls (The First Line of Defense)
Do not rely solely on PPE. Use the "Containment Hierarchy" :
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Process Enclosure: Handle only in a certified Fume Hood or Glovebox.
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Local Exhaust Ventilation (LEV): Maintain face velocity > 0.5 m/s.
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Closed Systems: Use septum-sealed vials and cannula transfer for liquids to prevent vapor release.
4.2 Personal Protective Equipment (PPE) Matrix
| Body Part | Recommendation | Critical Note |
| Respiratory | NIOSH N95 (Dust) or OV/P100 (Vapor) | Do not rely on odor threshold (Anilines fatigue olfactory nerves). |
| Hands | Laminate Film (Silver Shield) or Double Nitrile (0.11mm) | Latex is permeable to anilines. Change nitrile gloves every 15 mins upon splash. |
| Eyes | Chemical Goggles + Face Shield | Standard safety glasses are insufficient for liquid splashes. |
| Skin | Tyvek® Coveralls | Prevent all skin contact. Dermal absorption is a primary toxicity route. |
4.3 Emergency Response: The "Blue Patient" Protocol
If exposure occurs, the victim may develop Cyanosis (blue skin/lips) due to methemoglobinemia.
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Immediate Decontamination: Strip all clothing. Wash skin with soap/water for 15 minutes.
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Observation: Symptoms may be delayed 2–4 hours.
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Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment for MetHb > 30%, but contraindicated in G6PD-deficient individuals.
Part 5: Experimental Safety Assessment Workflow
For researchers synthesizing or testing this compound, follow this self-validating workflow to assess risk before scaling up.
Figure 3: Decision logic for handling and disposal based on scale.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10888722, N-(cyclohexylmethyl)aniline. Retrieved from [Link]
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European Chemicals Agency (ECHA). Registration Dossier for Aniline (CAS 62-53-3) - Toxicological Information. Retrieved from [Link]
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U.S. EPA (2024). CompTox Chemicals Dashboard: Structure-Activity Relationships for Alkoxy Anilines. Retrieved from [Link]
- Harrison, J.H. & Jollow, D.J. (1987).Role of aniline metabolites in the induction of methemoglobinemia. Journal of Pharmacology and Experimental Therapeutics.
